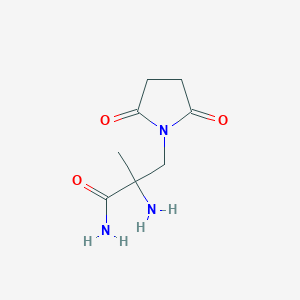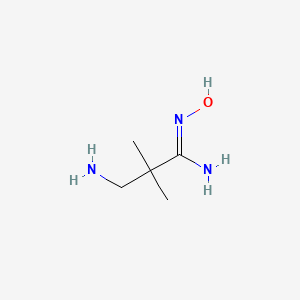
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C9H8Cl2O4S . It is known for its unique structure, which includes a benzodioxin ring substituted with a chloro group and a methanesulfonyl chloride group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride typically involves the chlorination of 2,3-dihydro-1,4-benzodioxin followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like methanesulfonyl chloride. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation Reactions: The benzodioxin ring can be oxidized under specific conditions to form quinone derivatives.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Sulfonamide or Sulfonate Derivatives: Formed from nucleophilic substitution reactions.
Quinone Derivatives: Formed from oxidation reactions.
Dechlorinated Products: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and applications.
Comparación Con Compuestos Similares
- (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
- (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonate
- 2,3-Dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride
Uniqueness:
- The presence of both a chloro group and a methanesulfonyl chloride group in the same molecule provides unique reactivity patterns.
- The benzodioxin ring structure imparts specific electronic and steric properties that influence its chemical behavior.
This detailed article provides a comprehensive overview of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonyl chloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H8Cl2O4S |
|---|---|
Peso molecular |
283.13 g/mol |
Nombre IUPAC |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H8Cl2O4S/c10-7-3-6(5-16(11,12)13)4-8-9(7)15-2-1-14-8/h3-4H,1-2,5H2 |
Clave InChI |
LJIGBULTLASLNC-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=C(C=C2Cl)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
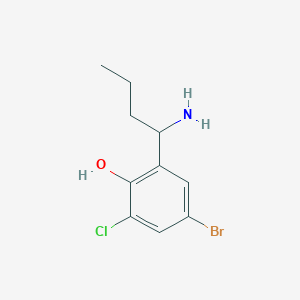

![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)

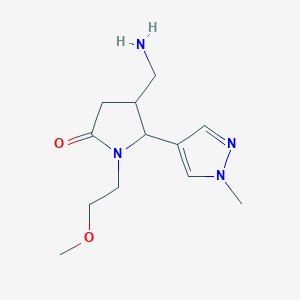
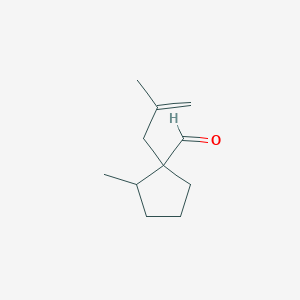
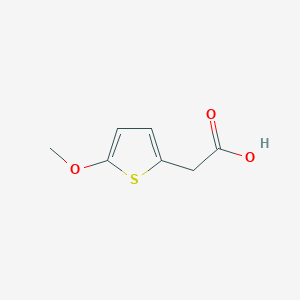
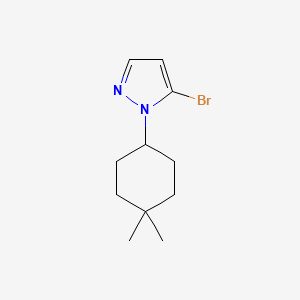
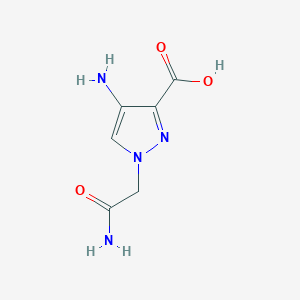
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)

